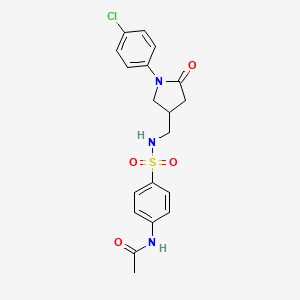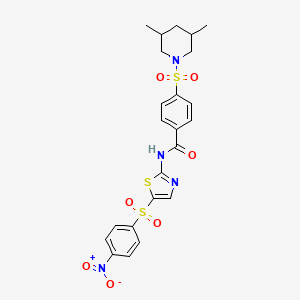
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H24N4O7S3 and its molecular weight is 564.65. The purity is usually 95%.
BenchChem offers high-quality 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
- A study by Yılmaz et al. (2015) synthesized derivatives of indapamide, including compounds structurally related to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, demonstrating proapoptotic activity against melanoma cell lines. They found that specific derivatives exhibited potent anticancer activity with significant growth inhibition in melanoma cancer cells (Yılmaz et al., 2015).
- Turov (2020) reported on the anticancer activity of polyfunctional substituted 1,3-thiazoles, a structural category that includes the compound of interest. These compounds showed effectiveness against various cancer cell lines, including lung, breast, and melanoma cancer cells (Turov, 2020).
Antimicrobial Activity
- Chawla (2016) investigated thiazole derivatives, similar to the compound , which showed antimicrobial activity. They found that these compounds, particularly those with specific substituents, demonstrated effectiveness against various bacterial and fungal species (Chawla, 2016).
- Kumar et al. (2013) synthesized novel sulfonyl derivatives with isopropyl thiazole bases, showing significant antibacterial and antifungal activities. This study highlights the potential of thiazole-based compounds in combating microbial infections (Kumar et al., 2013).
Enzyme Inhibition
- Aday et al. (2018) synthesized acridine sulfonamide/carboxamide compounds, including those structurally related to the compound , and investigated their effects on human carbonic anhydrase enzymes. They discovered potent inhibitory effects, suggesting potential applications in targeting these enzymes (Aday et al., 2018).
Anticonvulsant Properties
- Singh et al. (2012) focused on the synthesis of thiadiazol derivatives and tested their anticonvulsant activity. They found that certain compounds, including those structurally related to our compound of interest, exhibited potent anticonvulsant activity (Singh et al., 2012).
properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O7S3/c1-15-11-16(2)14-26(13-15)37(33,34)20-7-3-17(4-8-20)22(28)25-23-24-12-21(35-23)36(31,32)19-9-5-18(6-10-19)27(29)30/h3-10,12,15-16H,11,13-14H2,1-2H3,(H,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZQSJKAFBOXFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O7S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate](/img/structure/B2367908.png)
![[4-(tert-butyl)phenyl][2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl]methanone](/img/structure/B2367909.png)
![Methyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2367912.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2367914.png)
![N-(3-methoxypropyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2367918.png)
![N-[(4-phenyloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367919.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2367920.png)
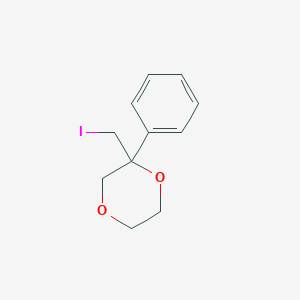
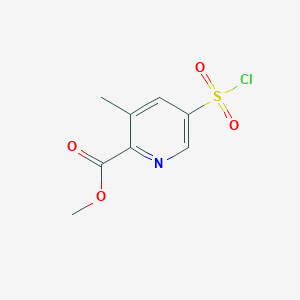
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2367924.png)
![[4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone](/img/structure/B2367925.png)
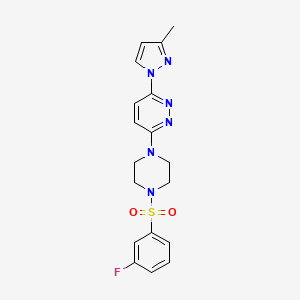
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2367927.png)
